4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid
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Overview
Description
4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid is a synthetic organic compound with the molecular formula C21H15ClN2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple benzoyl and amino groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The nitration of 2-chlorobenzoic acid to form 2-chloro-3-nitrobenzoic acid.
Reduction: The reduction of the nitro group to an amino group, yielding 2-chloro-3-aminobenzoic acid.
Acylation: The acylation of 2-chloro-3-aminobenzoic acid with benzoyl chloride to form 2-chloro-3-(benzoylamino)benzoic acid.
Coupling: The coupling of 2-chloro-3-(benzoylamino)benzoic acid with 4-aminobenzoic acid to produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-chlorobenzoyl)benzoic acid
- 2-(4-Chlorobenzoyl)benzoic acid
- 4-Chloro-3-[(2-chlorobenzoyl)amino]benzoic acid
Uniqueness
4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid is unique due to its specific arrangement of benzoyl and amino groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[[3-[(2-chlorobenzoyl)amino]benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c22-18-7-2-1-6-17(18)20(26)24-16-5-3-4-14(12-16)19(25)23-15-10-8-13(9-11-15)21(27)28/h1-12H,(H,23,25)(H,24,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLVIPMSTPPXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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